HLö-7 dimesylate
Description
Properties
Molecular Formula |
C17H23N5O10S2 |
|---|---|
Molecular Weight |
521.516 |
IUPAC Name |
1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2,4-bis((E)-(hydroxyimino)methyl)pyridin-1-ium Dimesylate |
InChI |
InChI=1S/C15H15N5O4.2CH4O3S/c16-15(21)13-2-4-19(5-3-13)10-24-11-20-6-1-12(8-17-22)7-14(20)9-18-23;2*1-5(2,3)4/h1-9H,10-11H2,(H2-,16,21,22,23);2*1H3,(H,2,3,4) |
InChI Key |
XLJDHNWDIFYIHX-UHFFFAOYSA-N |
SMILES |
O/N=C/C1=CC=[N+](COC[N+]2=CC=C(C(N)=O)C=C2)C(/C=N/O)=C1.[O-]S(=O)(C)=O.[O-]S(=O)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HLö-7 dimesylate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modification Research of Hlö 7 Dimesylate
Improved Gram-Scale Synthesis Approaches for HLö-7 Dimethanesulfonate
Optimized Reduction Methodologies (e.g., DIBAL Reduction Modifications)
A critical step in the synthesis of HLö-7 involves the reduction of an ester to an aldehyde. Diisobutylaluminum hydride (DIBAL or DIBAL-H) is a potent and bulky reducing agent commonly used for this transformation. masterorganicchemistry.com To achieve the desired partial reduction to an aldehyde without further reduction to a primary alcohol, the reaction is typically conducted at low temperatures, such as -78°C. chemistrysteps.comquimicaorganica.org
Improvements in the DIBAL reduction step have been a key focus of optimizing the HLö-7 synthesis. acs.orgnih.gov The mechanism involves the coordination of the carbonyl oxygen to the aluminum, which acts as a Lewis acid, activating the carbonyl group for hydride addition. chemistrysteps.com This forms a hemiacetal intermediate that can be hydrolyzed to the aldehyde during aqueous workup. chemistrysteps.com The choice of solvent is crucial, with non-coordinating solvents like hexane (B92381) or toluene (B28343) being preferred to avoid destabilizing the tetrahedral intermediate, which could lead to over-reduction. uniurb.it
Table 1: Key Parameters for DIBAL Reduction of Esters to Aldehydes
| Parameter | Condition | Rationale |
|---|---|---|
| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) | Strong, bulky reducing agent capable of partial reduction. masterorganicchemistry.com |
| Temperature | Low temperatures (e.g., -78°C) | Prevents over-reduction of the aldehyde to an alcohol. chemistrysteps.comquimicaorganica.org |
| Stoichiometry | One equivalent of DIBAL-H | Limits the reduction to the aldehyde stage. masterorganicchemistry.comquimicaorganica.org |
| Solvent | Non-coordinating (e.g., hexane, toluene) | Stabilizes the tetrahedral intermediate, preventing over-reduction. uniurb.it |
Refinements in Ion Exchange Processes for Salt Conversion (e.g., Resin-Based Techniques)
The conversion of the initially synthesized diiodide salt of HLö-7 to the more desirable dimesylate salt is achieved through ion exchange. acs.orgnih.gov This process has been refined using resin-based techniques. acs.orgresearchgate.net Strongly basic anion exchange resins are utilized for this purpose. nih.gov The process typically involves loading the desired anion (mesylate in this case) onto the resin, which is then used to exchange the original counter-ion (iodide). researchgate.netnih.gov
The efficiency of the ion exchange can be influenced by the properties of the resin, the solvent system, and the concentration of the solutions. nih.govresearchgate.net For instance, Amberlyst A-26 is a resin that can be used in both aqueous and non-aqueous solvents. nih.gov The resin can be "loaded" with the desired anion from either an acid or an ammonium (B1175870) salt source. nih.gov This method allows for the quantitative exchange of halides for a wide range of other anions. researchgate.net
Strategies for Minimizing Carcinogenic Intermediate Formation in Synthesis
A significant improvement in the synthesis of HLö-7 has been the avoidance of carcinogenic intermediates. researchgate.net Notably, the synthesis was redesigned to replace the carcinogenic bis(chloromethyl)ether with the non-mutagenic bis(methylsulfonoxymethyl)ether. researchgate.net This highlights a broader trend in pharmaceutical synthesis towards minimizing the use and formation of potentially mutagenic and carcinogenic substances. nih.govnih.govresearchgate.net
Regulatory guidelines, such as the ICH M7 guideline, emphasize the importance of assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eufda.gov This involves evaluating starting materials, reagents, and intermediates for their mutagenic potential. fda.gov Strategies include using in silico prediction methods ((Q)SARs) to assess mutagenicity and implementing process controls to minimize the formation of such impurities. nih.govresearchgate.net
Comparative Analysis of Different Salt Forms (e.g., Diiodide vs. Dimesylate)
The choice of the salt form for a pharmaceutical compound can significantly impact its physical and chemical properties. In the case of HLö-7, both the diiodide and dimesylate salts have been synthesized and studied. acs.orgnih.gov
The HLö-7 diiodide salt exhibits limited water solubility (approximately 20 mg/mL) and has a tendency to release elemental iodine in solution, even without exposure to light. acs.orgnih.gov These properties can be disadvantageous for therapeutic applications that require a stable, readily soluble formulation. acs.orgnih.gov
In contrast, the HLö-7 dimesylate salt was developed to overcome these limitations. Research indicates that the dimesylate form offers improved properties, making it a more suitable candidate for further development. acs.orgnih.gov
Table 2: Comparison of HLö-7 Salt Forms
| Property | HLö-7 Diiodide | This compound |
|---|---|---|
| Water Solubility | Limited (~20 mg/mL) acs.orgnih.gov | Improved acs.orgnih.gov |
| Stability in Solution | Releases elemental iodine acs.orgnih.gov | More stable |
| Therapeutic Suitability | Less suitable due to stability and solubility issues acs.orgnih.gov | More suitable for potential therapeutic use acs.orgnih.gov |
Advancements in Reaction Condition Control and Purification Techniques
Modern pharmaceutical synthesis increasingly relies on advanced methods for controlling reaction conditions and purifying products to ensure high quality and consistency. researchgate.net
Reaction Condition Control: Techniques like flow chemistry allow for precise control over parameters such as temperature, pressure, and residence time, leading to improved reaction control and scalability. numberanalytics.com High-pressure chemistry can enhance reaction rates, improve selectivity, and enable reactions at milder temperatures. adesisinc.com The integration of automation and real-time monitoring further optimizes production efficiency. researchgate.net
Purification Techniques: The purification of oximes and related compounds often involves methods like crystallization and chromatography. numberanalytics.comacs.org For HLö-7, improvements in the workup and purification steps have been integral to the development of an improved synthetic process. acs.orgnih.gov The development of specific purification techniques, for example using isopropanol (B130326) (IPA) and n-heptane, has been shown to be effective in removing impurities and isolating the desired product in high purity. acs.org Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are crucial for ensuring the purity of the final active pharmaceutical ingredient (API). researchgate.net
Molecular and Cellular Mechanisms of Action of Hlö 7 Dimesylate
Kinetics and Structural Basis of Acetylcholinesterase Reactivation
HLö-7 dimesylate acts as a nucleophilic reactivator, targeting the phosphorylated serine residue in the inhibited AChE enzyme escholarship.orgmmsl.cz. The reactivation process involves the formation of a Michaelis-type complex between the phosphorylated enzyme and the oxime, followed by the displacement of the phosphoryl residue by the oxime, resulting in the recovery of active enzyme and a phosphylated oxime mmsl.cz. The effectiveness of an oxime is often described by its reactivation rate constant (kr) and dissociation constant (KD) mmsl.cz.
Studies have investigated the reactivation kinetics of various oximes, including HLö-7, against AChE inhibited by different nerve agents nih.govunl.edu. HLö-7 has demonstrated superior efficacy compared to older reactivators like 2-PAM against certain nerve agents nih.govescholarship.orgmmsl.cznih.gov. The reactivation kinetics can vary depending on the specific nerve agent and the source of the AChE (e.g., human vs. murine) nih.govunl.edu.
| Nerve Agent Inhibitor | AChE Source | Reactivation Rate Constant (kr) | Reference |
| VX | Human (rHu AChE) | 15-fold faster than GP AChE | unl.edu |
| GF | Human (rHu AChE) | 90- to over 400-fold higher than GP AChE (with H-series oximes including HLö-7) | unl.edu |
| GD | Human (rHu AChE) | 90- to over 400-fold higher than GP AChE (with H-series oximes including HLö-7) | unl.edu |
| VR | Human (rHu AChE) | 90- to over 400-fold higher than GP AChE (with H-series oximes including HLö-7) | unl.edu |
| Soman (B1219632) | Mouse diaphragm AChE | 27% reactivation (in vivo) | nih.gov |
| Sarin (B92409) | Mouse diaphragm AChE | 47% reactivation (in vivo) | nih.gov |
| GF | Mouse diaphragm AChE | 38% reactivation (in vivo) | nih.gov |
| Tabun (B1200054) | Mouse diaphragm AChE | 10% reactivation (in vivo) | nih.gov |
| Soman | Human AChE (non-aged) | Increased activity from 8% to 47% within 5 minutes | mmsl.cz |
| Sarin | Human AChE | Almost completely reactivated | mmsl.cz |
| Tabun | Human AChE | Reactivation rate is very slow | mdpi.com |
| Methylfluorophosphonylcholine (MFPCh) | Human AChE | Substantially more potent than obidoxime (B3283493) and pralidoxime (B1201516), but overall resistance is high | nih.gov |
| Methylfluoro-beta-phosphonylcholine (MFP beta Ch) | Human AChE | Substantially more potent than obidoxime and pralidoxime, but overall resistance is high | nih.gov |
| Methylfluorophosphonylhomocholine (MFPhCh) | Human AChE | Substantially more potent than obidoxime and pralidoxime, but overall resistance is high | nih.gov |
Note: This table summarizes data from different studies and experimental conditions. Direct comparisons between entries should be made with caution.
Atomic-Level Interaction with Human Acetylcholinesterase (hAChE) Active Site
Molecular insight into how HLö-7 interacts with the active site of hAChE has been obtained through techniques like X-ray crystallography nih.gov. The active site of AChE is located within a deep gorge mdpi.comresearchgate.net. HLö-7 has been visualized within the active site of human acetylcholinesterase, revealing details about its binding pose and interactions nih.govescholarship.org.
Comparative Binding Poses of HLö-7 in hAChE and Murine AChE (mAChE)
Studies have shown that HLö-7 exhibits noticeably different binding poses in hAChE compared to mAChE nih.govescholarship.org. In mAChE, HLö-7 is located deeper within the active site nih.govescholarship.org. In contrast, in hAChE, HLö-7 appears to be stabilized at a more standoff distance from the catalytic serine 203 nih.gov. This difference in binding pose may be influenced by interactions with residues in the peripheral anionic site (PAS) and other parts of the active site gorge, which can differ between species nih.govescholarship.org. The divergent orientation in the PAS of hAChE and mAChE may contribute to the differing position of the oxime-containing pyridinium (B92312) ring in these structures escholarship.org.
Elucidation of Hydrogen Bonding Networks and Catalytic Residue Interactions
HLö-7's interaction with AChE involves the formation of hydrogen bonds and other intermolecular forces within the active site nih.govmmsl.cz. In mAChE, HLö-7 forms a hydrogen bond network with catalytically important residues such as Ser203, Gly121, and Gly122 nih.govescholarship.org. In hAChE, the oxime-containing ring's position is influenced by π–π stacking with residues like Tyr34, which appears to prevent it from moving deeper into the active site nih.gov. The acetamide-containing pyridinium ring in hAChE forms π–π stacking with Trp286 and Tyr72, leading to stabilizing hydrogen bond interactions with the main chain of Glu285 and the side chain of Val282 nih.gov. These hydrogen bonding networks and interactions with catalytic and aromatic residues are crucial for the binding and orientation of HLö-7 within the active site, influencing its reactivation efficacy nih.govmmsl.cz.
Reactivation Potential of Aged and Non-Aged Phosphorylated Acetylcholinesterase
Organophosphate-inhibited AChE can undergo a process called "aging," where the phosphorylated enzyme loses an alkyl group, making reactivation by oximes significantly more difficult or impossible escholarship.orgmmsl.czmdpi.commdpi.com. The rate of aging depends on the specific organophosphate involved mmsl.cz.
HLö-7 has demonstrated effectiveness in reactivating non-aged phosphorylated AChE inhibited by various nerve agents mmsl.cznih.gov. However, like other oximes, its ability to reactivate aged AChE is limited escholarship.orgmdpi.comnih.gov. Studies have shown that HLö-7 is effective at reactivating AChE inhibited by agents like soman and sarin before significant aging occurs mmsl.cznih.govnih.gov. For soman-inhibited AChE, which ages rapidly, timely administration of reactivators like HLö-7 is crucial for effective reactivation mmsl.cz. While human AChE inhibited by certain methylfluorophosphonylcholines showed high resistance to reactivation by oximes including HLö-7, this was not attributed to rapid aging in those specific cases nih.gov.
Modulation of Cholinergic Neurotransmission Pathways
Acetylcholine (B1216132) (ACh) is a key neurotransmitter in both the central and peripheral nervous systems, playing a vital role in processes such as muscle activation and autonomic function mmsl.cznih.govwikipedia.orgmdpi.com. AChE's primary function is to rapidly hydrolyze ACh in the synaptic cleft, terminating neurotransmission mmsl.czmdpi.comwikipedia.orgnih.gov.
Effects on Acetylcholine Release Dynamics from Peripheral Cholinergic Nerves
Beyond its role as an AChE reactivator, HLö-7 has been investigated for potential direct effects on cholinergic neurotransmission. Studies using rat airway smooth muscle have explored the influence of oximes, including HLö-7, on the release of [3H]acetylcholine from peripheral cholinergic nerves nih.gov.
Research indicates that HLö-7, unlike some other oximes tested, can directly enhance the potassium-evoked release of [3H]acetylcholine in the absence of soman, an organophosphate nih.gov. This potentiating effect of HLö-7 on acetylcholine release appears to be mediated through the activation or opening of Ca2+ channels (L-, N-, and P-types) and subsequent protein phosphorylation in the nerve terminal nih.gov.
| Oxime | Effect on K+-evoked [3H]ACh Release (without soman) | Mechanism | Reference |
| Toxogonin | No effect | Not applicable | nih.gov |
| HI-6 | No effect | Not applicable | nih.gov |
| HLö-7 | Enhanced release | Activation/opening of Ca2+ channels, protein phosphorylation | nih.gov |
This direct effect on acetylcholine release suggests a potential modulatory role for HLö-7 on cholinergic neurotransmission pathways, independent of its AChE reactivation capacity nih.gov.
Investigation of Calcium Channel and Protein Phosphorylation Involvement
Research has explored the effects of HLö-7 on the release of acetylcholine from cholinergic nerves, indicating a potential interaction beyond direct AChE reactivation. Studies using a rat bronchial smooth muscle model showed that HLö-7 enhanced the potassium-evoked release of acetylcholine in the absence of soman researchgate.net. This effect was not observed with other oximes like Toxogonin or HI-6 researchgate.net.
Further investigation revealed that this potentiating effect of HLö-7 on acetylcholine release could be blocked by various calcium channel blockers, including L-, N-, and P-type calcium channel inhibitors such as verapamil, omega-conotoxin GVIA, and omega-agatoxin IV-A researchgate.net. This suggests that HLö-7's influence on acetylcholine release involves the activation or opening of calcium channels in the nerve terminal researchgate.net.
Additionally, protein kinase inhibitors, specifically H-7, calphostin C, and KN-62, were found to inhibit the HLö-7-enhanced potassium-evoked release of acetylcholine researchgate.net. These findings indicate that the mechanism by which HLö-7 enhances acetylcholine release involves a subsequent protein phosphorylation event within the nerve terminal, downstream of calcium influx researchgate.net. This suggests a more complex cellular interaction for HLö-7 involving calcium signaling and protein phosphorylation pathways, distinct from its primary role as an AChE reactivator researchgate.net.
Computational and Theoretical Insights into Reactivation Mechanisms
Computational and theoretical studies have been employed to understand the reactivation mechanisms of oximes, including HLö-7, at a molecular level patsnap.com. These studies aim to correlate structural and electronic properties of oximes with their reactivation efficiency against organophosphate-inhibited AChE patsnap.com.
Analysis of Nucleophilicity, Electrophilicity, and Molecular Orbital Characteristics
The reactivation of phosphorylated AChE by oximes is a nucleophilic substitution reaction where the oxime's nucleophilic oxygen attacks the electrophilic phosphorus atom of the organophosphate adduct escholarship.orgmdpi.commmsl.cz. Computational analyses have investigated the electronic attributes of oximes, such as molecular electrostatic potentials and orbital energies, as important parameters influencing reactivation patsnap.com.
Nucleophilicity, particularly of the oxygen atoms at the terminal regions of the oximes, and electrophilicity in their central regions have been identified as having significant roles in the experimentally observed reactivation of mouse AChE inhibited by several organophosphate agents patsnap.com. The location of molecular orbitals, particularly on aromatic rings, also contributes to the reactivation process patsnap.com.
Computational studies comparing HLö-7 with other reactivators have analyzed their stereo-electronic properties to assess their roles in reactivating the phosphorylated serine residue of mouse AChE patsnap.com. Quantum mechanical calculations have been performed to obtain optimized geometry and stereo-electronic properties patsnap.com.
Influence of Solvation Free Energy on Reactivation Efficiency
The solvation environment plays a crucial role in chemical reactions, including the reactivation of inhibited enzymes by oximes patsnap.comzenodo.orgnih.govlu.se. The solvation free energy, which represents the free energy change when a molecule is transferred from the gas phase to a solvent, influences the molecule's stability and reactivity in solution zenodo.orgnih.govlu.seresearchgate.net.
Analysis of solvation free energy has indicated that high solute polarization and dispersion energies of oximes are particularly critical for the reactivation of tabun-inhibited mouse AChE patsnap.com. Conversely, lower values of these properties may favor reactivation against other organophosphate agents like soman, sarin, and cyclosarin (B1206272) patsnap.com. This suggests that the effectiveness of HLö-7 and other oximes can be influenced by how they interact with the solvent environment surrounding the active site of the inhibited enzyme patsnap.com.
Computational models incorporating solvation effects have been used to study the properties of oximes patsnap.com. Understanding the influence of solvation free energy provides insights into the differential efficacy of oximes against various organophosphates and can aid in the rational design of more effective reactivators patsnap.com.
Preclinical Pharmacodynamics and Efficacy Studies of Hlö 7 Dimesylate
In Vitro Reactivation Spectrum Against Organophosphate-Inhibited Cholinesterases
In vitro studies are fundamental in characterizing the direct reactivating potency of an oxime on an inhibited enzyme, free from the complexities of a biological system. The efficacy of HLö-7 dimesylate has been systematically tested against cholinesterases inhibited by a wide array of organophosphates.
HLö-7 has demonstrated a broad-spectrum reactivating capability against G-type nerve agents. It is recognized for its ability to reactivate acetylcholinesterase (AChE) inhibited by all major nerve agents, a characteristic not shared by all oximes. srce.hr
Specifically, HLö-7 has shown significant efficacy in reactivating AChE inhibited by sarin (B92409), soman (B1219632), and cyclosarin (B1206272). srce.hrnih.gov In studies using human erythrocyte AChE, the reactivating potency of HLö-7 against soman-, sarin-, and cyclosarin-inhibited enzymes was found to be greater than that of HI-6, obidoxime (B3283493), and pralidoxime (B1201516). nih.gov For tabun (B1200054), an agent notoriously difficult to counteract, HLö-7 is a substantially active reactivator, unlike HI-6 which shows minimal to no activity under similar conditions. nih.govnih.gov In fact, only HLö-7 and obidoxime have been shown to partially reactivate tabun-inhibited AChE. nih.gov
In comparative studies with rat brain acetylcholinesterase, both HLö-7 and HI-6 were more effective reactivators of sarin-inhibited enzyme than pralidoxime and obidoxime. cuni.cz However, for tabun-inhibited AChE, the potency of HLö-7 was very low and did not match the efficacy of obidoxime. cuni.cz Against GF-inhibited mouse diaphragm AChE, HLö-7 produced a 38% reactivation. nih.gov
Interactive Data Table: In Vitro Reactivation Efficacy of HLö-7 Against G-Type Nerve Agents
| Nerve Agent | Enzyme Source | Species | Reactivation Finding | Citation |
| Sarin (GB) | Acetylcholinesterase | Human | Potency order: HLö-7 > HI-6 > obidoxime > pralidoxime. | nih.gov |
| Sarin (GB) | Acetylcholinesterase | Rat (Brain) | HLö-7 is a more efficacious reactivator than pralidoxime and obidoxime. | cuni.cz |
| Sarin (GB) | Acetylcholinesterase | Mouse (Diaphragm) | Resulted in 47% reactivation in vivo. | nih.gov |
| Soman (GD) | Acetylcholinesterase | Human | Potency order: HLö-7 > HI-6 > obidoxime > pralidoxime. | nih.gov |
| Soman (GD) | Acetylcholinesterase | Human, Rat | As active as HI-6 against C(+)P(+/-)- and C(-)P(+/-)-soman inhibited AChE. | nih.gov |
| Soman (GD) | Acetylcholinesterase | Mouse (Diaphragm) | Resulted in 27% reactivation in vivo. | nih.gov |
| Cyclosarin (GF) | Acetylcholinesterase | Human | Potency order: HLö-7 > HI-6 > obidoxime > pralidoxime. | nih.gov |
| Cyclosarin (GF) | Acetylcholinesterase | Mouse (Diaphragm) | Resulted in 38% reactivation in vivo. | nih.gov |
| Tabun (GA) | Acetylcholinesterase | Human | Partially reactivated (approx. 20%), while HI-6 was ineffective. | nih.gov |
| Tabun (GA) | Acetylcholinesterase | Electric Eel, Human | Substantially active reactivator, whereas HI-6 showed no activity. | nih.gov |
| Tabun (GA) | Acetylcholinesterase | Rat (Brain) | Low potency, does not reach the efficacy of obidoxime. | cuni.cz |
| Tabun (GA) | Acetylcholinesterase | Mouse (Diaphragm) | Resulted in 10% reactivation in vivo. | nih.gov |
HLö-7 has also proven to be an effective reactivator of AChE inhibited by the V-type nerve agent, VX. In studies with human erythrocyte AChE, the reactivating potency of HLö-7 against VX was superior to that of HI-6, obidoxime, and pralidoxime. nih.gov Similarly, when tested on rat brain AChE, both HLö-7 and HI-6 were found to be more effective reactivators of VX-inhibited enzyme than pralidoxime and obidoxime. cuni.czresearchgate.net This consistent performance highlights its potential utility in treating VX exposure.
Interactive Data Table: In Vitro Reactivation Efficacy of HLö-7 Against VX Nerve Agent
| Nerve Agent | Enzyme Source | Species | Reactivation Finding | Citation |
| VX | Acetylcholinesterase | Human (Erythrocyte) | Potency order: HLö-7 > HI-6 > obidoxime > pralidoxime. | nih.gov |
| VX | Acetylcholinesterase | Rat (Brain) | HLö-7 is a more efficacious reactivator than pralidoxime and obidoxime. | cuni.czresearchgate.net |
The effectiveness of HLö-7 extends to certain organophosphorus pesticides. In a comprehensive evaluation in guinea pigs, HLö-7 DMS was among the most consistently efficacious oximes against a panel of OP compounds, including paraoxon (B1678428) and chlorpyrifos (B1668852) oxon. nih.gov The study assessed the capacity of eight leading oxime therapies to reactivate blood AChE and butyrylcholinesterase (BChE) following challenge with various OPs. researchgate.net While none of the tested oximes were more effective at reactivating BChE than AChE, the results underscored the varied efficacy of oximes depending on the specific OP compound. researchgate.net For chlorpyrifos oxon, it was noted that it inhibited BChE to a greater degree than AChE. researchgate.net
Interactive Data Table: Reactivation Efficacy of HLö-7 Against Pesticide-Inhibited Cholinesterases
| Pesticide Metabolite | Enzyme Source | Species | Reactivation Finding | Citation |
| Paraoxon | Blood Cholinesterases | Guinea Pig | HLö-7 DMS was one of the most consistently efficacious oximes tested. | nih.govresearchgate.net |
| Chlorpyrifos Oxon | Blood Cholinesterases | Guinea Pig | HLö-7 DMS was one of the most consistently efficacious oximes tested. | nih.govresearchgate.netresearchgate.net |
A key aspect of evaluating a new oxime is to compare its performance against existing standards like HI-6 and pralidoxime (2-PAM). HLö-7 is structurally related to HI-6 but possesses an additional aldoxime group. mmsl.cz
Numerous studies have established the superiority of HLö-7 and HI-6 over 2-PAM and obidoxime for reactivating AChE inhibited by sarin and VX. cuni.czresearchgate.net When directly compared, HLö-7 often shows greater or equivalent potency to HI-6 for most nerve agents. For instance, against soman-, sarin-, cyclosarin-, and VX-inhibited human erythrocyte AChE, the reactivation potency follows the order: HLö-7 > HI-6 > obidoxime > pralidoxime. nih.gov
A significant advantage of HLö-7 is its ability to reactivate tabun-inhibited AChE, where HI-6 is largely ineffective. nih.govnih.gov However, some studies using rat brain AChE have indicated that obidoxime is more potent than HLö-7 against tabun. cuni.czresearchgate.net In soman poisoning, HI-6 is considered therapeutically slightly more effective than HLö-7 in guinea pigs. nih.gov Conversely, HLö-7 is far more effective than HI-6 against tabun intoxication under similar conditions. nih.gov
Interactive Data Table: Comparative In Vitro Efficacy of HLö-7 and Other Oximes
| Inhibitor | Enzyme Source | Species | Comparative Finding | Citation |
| Sarin, VX | Rat Brain AChE | Rat | HLö-7 and HI-6 are more efficacious than 2-PAM and obidoxime. | cuni.czresearchgate.net |
| Tabun | Human Erythrocyte AChE | Human | HLö-7 shows partial reactivation (20%); HI-6 is almost ineffective (<5%). | nih.gov |
| Tabun | Rat Brain AChE | Rat | Reactivating efficacy of obidoxime is higher than that of HLö-7 and HI-6. | cuni.czresearchgate.net |
| Soman, Sarin, Cyclosarin, VX | Human Erythrocyte AChE | Human | Reactivating potency order: HLö-7 > HI-6 > obidoxime > 2-PAM. | nih.gov |
| Soman | N/A | Guinea Pig | HI-6 is therapeutically slightly more effective than HLö-7. | nih.gov |
| Tabun | N/A | Guinea Pig | HLö-7 is far more effective than HI-6. | nih.gov |
Reactivation of Pesticide-Inhibited Cholinesterases (e.g., Paraoxon, Chlorpyrifos Oxon)
Ex Vivo Functional Assessment in Isolated Tissue Preparations
Ex vivo studies bridge the gap between in vitro enzymatic assays and in vivo animal models by assessing the functional recovery of tissues that have been exposed to a toxicant.
The diaphragm is a critical muscle for respiration, and its paralysis is a primary cause of death in nerve agent poisoning. Therefore, assessing the ability of an antidote to restore its function is a vital measure of efficacy.
HLö-7 has been shown to be more efficient than 2-PAM, obidoxime (LüH-6), and HI-6 in restoring neuromuscular transmission in preparations impaired by in vitro superfusion with tabun, sarin, soman, or cyclosarin. srce.hr Furthermore, studies in mice demonstrated that HLö-7 induced a significant reactivation of AChE in diaphragms previously inhibited with these four nerve agents. srce.hr Specifically, following poisoning by various nerve agents, HLö-7 led to significant reactivation of AChE in the mouse diaphragm: 47% for sarin, 38% for GF, 27% for soman, and 10% for tabun. nih.gov
Interactive Data Table: Ex Vivo Efficacy of HLö-7 in Diaphragm Models
| Inhibitor | Tissue Model | Species | Functional Restoration Finding | Citation |
| Tabun, Sarin, Soman, Cyclosarin | Neuromuscular Preparation | N/A | More efficient in restoring neuromuscular transmission than 2-PAM, LüH-6, and HI-6. | srce.hr |
| Tabun, Sarin, Soman, Cyclosarin | Diaphragm | Mouse | Induced significant reactivation of AChE inhibited by all four agents. | srce.hr |
| Sarin | Diaphragm | Mouse | 47% reactivation of inhibited acetylcholinesterase. | nih.gov |
| Soman | Diaphragm | Mouse | 27% reactivation of inhibited acetylcholinesterase. | nih.gov |
| Cyclosarin (GF) | Diaphragm | Mouse | 38% reactivation of inhibited acetylcholinesterase. | nih.gov |
| Tabun | Diaphragm | Mouse | 10% reactivation of inhibited acetylcholinesterase. | nih.gov |
In Vivo Cholinesterase Reactivation in Animal Models
This compound has demonstrated considerable efficacy as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds in various animal studies. Its performance has been evaluated in different species, including mice and guinea pigs, against a range of nerve agents.
Quantifying Reactivation of Phosphorylated Acetylcholinesterase in Murine Tissues
Research has quantified the ability of HLö-7 to reactivate phosphorylated AChE in the tissues of mice. In one study, HLö-7 showed significant in vivo reactivation of AChE in the diaphragm of mice that had been inhibited by different nerve agents. nih.gov The extent of reactivation varied depending on the specific organophosphorus agent used. nih.gov
Specifically, HLö-7 was able to reactivate 47% of sarin-inhibited mouse diaphragm AChE, 38% of GF-inhibited AChE, 27% of soman-inhibited AChE, and 10% of tabun-inhibited AChE. nih.gov These findings highlight the compound's broad-spectrum potential. Further studies have confirmed its effectiveness, showing that HLö-7 treatment can reverse the inhibition of mouse diaphragm AChE activity by agents like VX, sarin (GB), and GF. nih.gov In ex vivo preparations of mouse phrenic nerve hemidiaphragm, HLö-7 DMS demonstrated marginally better reactivation of GF and GB inhibited muscle compared to HI-6 and MMB-4, and was significantly more effective than 2-PAM. nih.gov
Interactive Data Table: In Vivo Reactivation of Nerve Agent-Inhibited Mouse Diaphragm Acetylcholinesterase by HLö-7
| Nerve Agent | Percentage of AChE Reactivation |
| Sarin | 47% |
| GF | 38% |
| Soman | 27% |
| Tabun | 10% |
| Data sourced from a study on the in vivo efficacy of HLö-7 in mice. nih.gov |
Research on Central Acetylcholinesterase Reactivation and Related Neurobiological Correlates
A significant challenge with many oxime reactivators is their limited ability to cross the blood-brain barrier and reactivate AChE within the central nervous system (CNS). hhs.govnih.gov However, some evidence suggests that HLö-7 may have effects on the CNS.
In studies with mice, HLö-7 has been observed to antagonize sarin-induced hypothermia, which is considered an indicator of central AChE reactivation. nih.gov Furthermore, research in atropine-protected mice exposed to a sublethal dose of soman showed that HLö-7 markedly decreased central symptoms such as hypothermia and convulsions. nih.gov This suggests that HLö-7 may have a greater capacity to influence central cholinergic systems compared to other oximes. nih.gov
The potentiating effect of HLö-7 on the release of acetylcholine (B1216132) has been linked to interactions with L-, N-, and P-type Ca2+ channels. hhs.govhhs.gov This effect was not influenced by muscarinic receptor antagonists but was inhibited by certain protein kinase inhibitors, suggesting a complex mechanism of action at the presynaptic level that could have implications for its central effects. hhs.govhhs.gov Despite these findings, it is generally accepted that, like other oxime reactivators, HLö-7 does not significantly reactivate brain AChE after systemic administration. nih.gov The observed central effects may be mediated by mechanisms other than direct, large-scale reactivation of AChE in the brain or by the reactivation of a small, critical pool of the enzyme.
Preclinical Pharmacokinetics and Disposition Research of Hlö 7 Dimesylate
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species
The ADME profile of HLö-7 dimesylate has been investigated in preclinical models to elucidate its fate following administration. These investigations encompass the compound's behavior from the point of entry into the biological system through its eventual elimination.
Investigation of Aqueous Stability and Dissolution Properties of HLö-7 Salt Forms in Biological Media
The aqueous stability and dissolution characteristics of a drug candidate are fundamental properties influencing its absorption and formulation. The diiodide salt of HLö-7 demonstrated limited water solubility, approximately 20 mg/mL, and exhibited instability in aqueous solutions, including the release of elemental iodine even without light exposure. nih.gov This inherent instability and limited solubility of the diiodide form highlighted the need for alternative salt forms with improved properties.
HLö-7 dimethanesulfonate (dimesylate) was synthesized as a more readily water-soluble alternative. nih.gov Aqueous solutions of HLö-7 generally are not highly stable, with a calculated shelf-life of approximately 0.2 years when stored at 8°C in a 1 M solution at pH 2.5. nih.gov The dimesylate salt is considered the first water-soluble salt of HLö-7 suitable for technologies requiring the storage of the compound in solid form due to the instability observed in aqueous solutions. nih.gov The dimesylate form exhibits a higher solubility in water compared to the diiodide form, reported as 0.68 g/mL. drugfuture.com
Comparative Pharmacokinetic Profiles in Different Animal Models (e.g., Canine, Rodent)
Pharmacokinetic studies in different animal species provide insights into potential interspecies variations in drug disposition. Research involving male beagle dogs has provided specific pharmacokinetic data for HLö-7 following intramuscular administration. nih.gov In these studies, the bioavailability of HLö-7 was found to be complete. nih.gov Maximum plasma concentrations (tmax) were observed at approximately 25 minutes, with an absorption half-time of about 8 minutes. nih.gov The apparent volume of distribution (Vapp) in these canine studies was reported as 0.26 l/kg. nih.gov
Pharmacokinetic data for HLö-7 in male beagle dogs have been noted to be similar to those observed for HI 6. nih.gov While studies in rodents, such as mice and guinea pigs, have been conducted to evaluate the efficacy of HLö-7 nih.govnih.gov, detailed comparative pharmacokinetic profiles including parameters like AUC, tmax, and half-life specifically for this compound in these rodent models relative to canine models are not extensively detailed in the available information.
Detailed Pharmacokinetic Parameters in Male Beagle Dogs:
| Parameter | Value | Unit |
| Bioavailability | Complete | - |
| Tmax | ~25 | minutes |
| Absorption Half-life | ~8 | minutes |
| Elimination Half-life | ~50 | minutes |
| Vapp | 0.26 | l/kg |
| Urinary Recovery | 70-80 | % |
| Renal Clearance | Similar to Inulin | - |
The primary route of excretion identified in canine studies is renal, with 70-80% of the unchanged oxime recovered in urine. nih.gov The renal clearance of HLö-7 in dogs was found to be similar to that of inulin, suggesting excretion primarily via glomerular filtration with limited tubular reabsorption or secretion. nih.gov Information regarding the metabolic fate of this compound in preclinical species, including the identification of specific metabolites, is not prominently featured in the available literature. The high percentage of unchanged drug recovered in urine in dogs suggests that metabolism may not be a major elimination pathway in this species. nih.gov
Evaluation of Biological Half-Life in Preclinical Contexts
The biological half-life is a key parameter reflecting the time it takes for the concentration of a drug in the body to be reduced by half. In preclinical studies involving male beagle dogs, the elimination half-life of this compound after intramuscular administration was approximately 50 minutes. nih.gov This indicates a relatively rapid elimination of the compound in this species.
Structure Activity Relationship Sar Studies of Hlö 7 Dimesylate and Its Analogs
Correlating Structural Modifications with Acetylcholinesterase Reactivation Potency
The reactivation of OP-inhibited AChE by oximes involves a nucleophilic attack by the oximate anion on the phosphorus atom of the phosphoryl-enzyme conjugate, cleaving the phosphate-serine bond and restoring enzyme activity. The efficiency of this process is highly dependent on the oxime's structure. Factors such as the position of the oxime group on the pyridinium (B92312) ring, the nature and length of the linker connecting the two pyridinium rings, and the presence of substituents on the rings all play a critical role in determining the reactivation potency.
Research has shown that the position of the oxime group on the pyridinium ring significantly influences reactivation efficacy against different nerve agents. For instance, for effective reactivation against tabun-inhibited AChE, substituents at position 4 of the pyridinium ring are valuable, while replacement to position 2 decreases efficacy. tandfonline.com
Impact of Molecular Architecture on Broad-Spectrum Efficacy Against Diverse Organophosphates
A key challenge in developing oxime reactivators is achieving broad-spectrum efficacy against the wide variety of OPs, which differ in their chemical structures and the way they interact with AChE. The molecular architecture of bispyridinium oximes, including HLö-7, contributes to their ability to reactivate AChE inhibited by diverse OPs such as soman (B1219632), sarin (B92409), tabun (B1200054), and cyclosarin (B1206272).
HLö-7 dimesylate has demonstrated broad-spectrum reactivating capabilities against highly toxic organophosphorus compounds. nih.gov Studies comparing HLö-7 with other oximes like HI-6 have shown varying efficacy depending on the specific nerve agent. For example, HLö-7 was found to be very efficient against poisoning by soman, sarin, and GF, and also effective against tabun in mice. nih.gov In guinea pigs, HLö-7 was less effective than HI-6 against soman and sarin but far more effective against tabun intoxication. nih.gov This highlights that the structural nuances of the oxime and the inhibiting OP dictate the reactivation outcome.
Comparative SAR Analysis within the Bispyridinium Oxime Chemical Class
Comparative SAR studies within the bispyridinium oxime class have provided valuable insights into the structural determinants of their reactivating potency and spectrum of activity. These studies often involve synthesizing series of analogs with systematic modifications and evaluating their efficacy against various OP-inhibited AChE.
Influence of Pyridinium Ring Substitutions on Reactivator Performance
Substitutions on the pyridinium rings of bispyridinium oximes can impact their interaction with the active site and peripheral anionic site of AChE, influencing both their inhibitory and reactivating properties. The position and nature of these substituents, including the oxime group itself, are critical. For instance, the position of the oxime group on the pyridinium ring is a significant factor influencing the potency of oximes to reactivate nerve agent-inhibited AChE. tandfonline.com
Role of Inter-Pyridinium Linker Lengths and Flexibility in Enzyme Interaction
The linker connecting the two pyridinium rings in bispyridinium oximes is a crucial structural element that affects their interaction with the gorge of the AChE enzyme. The length and flexibility of this linker influence the ability of the oxime group to access the phosphorylated serine residue in the active site and the pyridinium rings to interact with the peripheral anionic site.
Studies have shown that the connecting link between the two quaternary ammonium (B1175870) moieties has a significant effect on the reactivation rate. researchgate.net The length of the linker chain is also proportional to the increase in reversible inhibition of the reactivator. nih.govosti.gov While longer linkers (e.g., >5 carbon atoms) can increase the inhibitory potency of bis-pyridinium oximes, shorter linkers (e.g., 1-5 carbons) are commonly found in effective AChE reactivators, suggesting a potential negative correlation between inhibitory potency and reactivation efficacy for certain linker lengths. researchgate.netnih.gov The optimal linker length for reactivation can vary depending on the specific OP inhibitor. For tabun reactivation, a connection linkage at a length of 3-4 C-C bonds between the two pyridinium moieties has been considered optimal. mdpi.com
Table 1: Influence of Linker Length on AChE Inhibition by Bis-Pyridinium Oximes (Illustrative Data based on SAR studies)
| Compound Class (Linker Type) | Linker Length (Carbon Atoms) | Representative IC50 (hrAChE) | Notes |
| Bis-pyridinium Oximes | 1-5 | Higher (Lower Inhibition) | Commonly found in effective reactivators researchgate.netnih.gov |
| Bis-pyridinium Oximes | >5 | Lower (Higher Inhibition) | Increased inhibition with length researchgate.netnih.gov |
| Bis-pyridinium Oximes | 3-4 | Variable | Considered optimal for tabun reactivation mdpi.com |
Table 2: Comparative Reactivation Efficacy of HLö-7 Against Different Nerve Agents in Mice (Illustrative Data)
| Nerve Agent | HLö-7 Reactivation of Mouse Diaphragm AChE (%) |
| Sarin | 47 |
| GF | 38 |
| Soman | 27 |
| Tabun | 10 |
Note: This table presents illustrative data on HLö-7's in vivo reactivation efficacy in mice as reported in one study. nih.gov Reactivation percentages can vary depending on the species, tissue, OP concentration, and oxime dose.
Advanced Analytical Methodologies for Hlö 7 Dimesylate in Research Settings
Chromatographic Techniques for Compound Purity Assessment and Quantification
Chromatographic methods are the cornerstone for assessing the purity of HLö-7 dimesylate and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the primary techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Biological Samples
HPLC with UV detection is a widely used method for the analysis of this compound, particularly in biological matrices. A review of analytical methods for acetylcholinesterase reactivators highlights that HPLC analysis is used to identify side-products in this compound preparations. mmsl.cz This technique is favored for its ability to separate the highly polar HLö-7 molecule from endogenous components in biological samples.
While specific operational parameters can vary depending on the exact application, a general approach for the analysis of similar bisquaternary acetylcholinesterase reactivators in rat plasma involves HPLC with UV detection. Current time information in Bangalore, IN. The UV absorbance of this compound provides the basis for its detection and quantification. The compound exhibits characteristic UV absorption maxima that can be leveraged for selective detection. At a pH of 2, HLö-7 has absorption maxima at 224 nm, 252 nm, and 298 nm. drugfuture.com At a more alkaline pH of 11, the maximum absorption shifts to 368 nm. drugfuture.com This information is critical for selecting the optimal wavelength for UV detection in HPLC, thereby maximizing sensitivity and minimizing interference from co-eluting substances. Pharmacokinetic studies of HLö-7 in male beagle dogs have been conducted, which would necessitate the use of a validated HPLC or a similar method for the determination of the compound's concentration in plasma over time. mmsl.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Impurity Analysis
During the synthesis of this compound, there is a potential for the formation of impurities that require careful monitoring. One such critical impurity is bis(chloromethyl)ether (BCME), a known carcinogen that can arise from certain synthetic routes. nih.gov Due to its volatile nature, GC-MS is the analytical method of choice for the trace analysis of BCME.
A study detailing an improved synthesis of this compound outlines a specific GC-MS method for detecting BCME. nih.gov The method was validated to have a detection limit (MDL) of 27.7 ppb (ng/mL) with a signal-to-noise ratio of ≥5 using single ion mode (SIM) detection. nih.gov In the analysis of the final this compound product, no quantifiable amount of BCME was detected, indicating that the purification processes were effective in removing this hazardous impurity to a level below 0.277 µg/g. nih.gov This highlights the importance of GC-MS in ensuring the safety and quality of the final active pharmaceutical ingredient.
Spectroscopic Characterization Methods in Synthetic Chemistry and Mechanistic Studies
Spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized batches of this compound. These methods provide detailed information about the molecular structure and composition of the compound.
A comprehensive characterization of this compound involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A 2019 study provides detailed NMR data for HLö-7 diiodide, a closely related salt. For the diiodide salt, the following spectral data were reported:
¹H NMR (D₂O): δ 9.13 (d, 2H, J = 6.41 Hz), 8.91 (d, 1H, J = 6.87 Hz), 8.57 (s, 1H), 8.50 (d, 1H, J = 1.83 Hz), 8.38 (d, 2H, J = 6.87 Hz), 8.29 (s, 1H), 8.14 (dd, 1H, J = 6.41, 1.83 Hz), 6.28 (s, 2H), 6.21 (s, 2H) nih.gov
¹³C NMR (D₂O): δ 166.37, 151.10, 150.90, 147.33, 146.00, 145.38, 144.61, 141.88, 126.81, 124.39, 123.96, 86.94, 85.28 nih.gov
High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition of the molecule. nih.gov In addition to NMR and MS, UV-Visible spectroscopy is used to determine the absorption properties of HLö-7, which as previously mentioned, shows pH-dependent absorption maxima. drugfuture.com
Table 1: Spectroscopic Data for HLö-7 Salts
| Technique | Salt Form | Key Findings | Reference |
| ¹H NMR | Diiodide | Provided detailed chemical shifts and coupling constants for all protons. | nih.gov |
| ¹³C NMR | Diiodide | Showed the chemical shifts for all 15 carbon atoms in the core structure. | nih.gov |
| UV-Vis | Dimesylate | pH-dependent λmax: 224, 252, 298 nm (pH 2); 368 nm (pH 11). | drugfuture.com |
| GC-MS | Dimesylate | Used for impurity analysis (BCME), MDL of 27.7 ppb. | nih.gov |
Development of Detection Methods in Complex Preclinical Biological Matrices
The quantification of this compound in complex biological matrices such as plasma is essential for preclinical pharmacokinetic and pharmacodynamic studies. The inherent challenges of analyzing a polar, charged molecule in a protein-rich environment have necessitated the development of sensitive and robust bioanalytical methods.
A recently developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay provides a highly sensitive and specific method for the quantification of HLö-7 in mouse plasma. nih.gov This method is a significant advancement as oxime reactivators have historically been difficult to analyze in a laboratory setting. nih.gov The study successfully identified an LC column capable of retaining HLö-7 and other related oximes, which has been a major hurdle in previous analytical efforts. nih.gov
The validated LC-MS/MS method for HLö-7 demonstrated a lower limit of quantification (LLOQ) of 15 ng/mL in mouse plasma. nih.gov The method was rigorously validated according to the Food and Drug Administration (FDA) bioanalytical method validation guidelines under Good Laboratory Practice (GLP) conditions. The validation assessed linearity, sensitivity, precision, accuracy, selectivity, specificity, carryover, extraction recovery, and stability, ensuring the reliability of the data generated for preclinical research. nih.gov
Table 2: Bioanalytical Method Parameters for HLö-7 in Mouse Plasma
| Parameter | Method | Value/Finding | Reference |
| Analytical Technique | LC-MS/MS | A unique extraction and chromatographic method was developed. | nih.gov |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 15 ng/mL | nih.gov |
| Validation | LC-MS/MS | Met FDA bioanalytical method validation requirements under GLP. | nih.gov |
| Key Validation Metrics | LC-MS/MS | Assessed for linearity, sensitivity, precision, accuracy, selectivity, specificity, carryover, extraction recovery, and stability. | nih.gov |
This robust bioanalytical method is crucial for accurately determining the concentration-time profiles of this compound in preclinical models, which in turn informs the understanding of its efficacy and safety profile.
Emerging Research Avenues and Future Perspectives for Hlö 7 Dimesylate
Exploration of Reactivation Potential for Carbamate-Inhibited Acetylcholinesterase
The primary application of oxime reactivators has traditionally been in the treatment of poisoning by organophosphorus compounds. However, the potential for these molecules to counteract inhibition of acetylcholinesterase by other chemical classes, such as carbamates (CB), represents a growing area of research. For carbamate (B1207046) poisoning, there is a lack of consistent data from laboratory studies confirming a clear mechanism for oxime-mediated reactivation. researchgate.net
Despite the limited experimental evidence, theoretical and computational studies have begun to shed light on this possibility. Recent in silico research investigated the behavior of several oximes, including HLö-7, against acetylcholinesterase inhibited by the carbamate pesticide carbofuran. researchgate.net The theoretical data from these computational models indicate that HLö-7, along with other compounds like BI-6 and K005, may be a promising reactivator for AChE inhibited by carbofuran. researchgate.net This suggests a potential, yet-to-be-proven, broader spectrum of activity for HLö-7 that could extend to certain types of pesticide poisoning. These computational findings are a critical first step, providing a strong rationale for further in vitro and in vivo experimental validation to determine the clinical relevance of HLö-7 for carbamate intoxication.
Application of Computational Chemistry and Theoretical Modeling for Novel Oxime Design
Computational chemistry has become an indispensable tool in modern drug design, allowing for the rational development of novel oxime reactivators with improved efficacy and broader spectrums of activity. HLö-7 often serves as a key reference compound in these theoretical studies.
Molecular docking simulations are frequently employed to investigate the binding of HLö-7 to the active site of inhibited AChE. jscimedcentral.com For instance, studies using tools like AutoDock and Flex-X have analyzed the interaction between HLö-7 and tabun-inhibited mouse AChE, providing insights into binding energies and the spatial orientation of the oxime within the enzyme's active site gorge. jscimedcentral.com These models help researchers understand the structural basis for its reactivation efficacy.
Furthermore, advanced computational methods have enabled the visualization of HLö-7 within the active site of human acetylcholinesterase for the first time, a significant step in understanding its interaction with the target enzyme in humans. acs.org Quantum mechanical/molecular mechanical (QM/MM) studies have also been used to explore the reactivation mechanism at a sub-atomic level, with theoretical data suggesting HLö-7 is a potentially efficient reactivator against various organophosphorus agents. researchgate.net
These computational approaches are not limited to studying existing compounds. They are instrumental in the design of new molecules. Researchers develop in silico pharmacophore models based on the stereoelectronic properties of a series of oximes, including HLö-7, to identify the key molecular features required for potent reactivation of AChE inhibited by specific agents like tabun (B1200054). psu.edu By comparing the calculated properties and predicted binding affinities of novel, uncharged oxime candidates to established reactivators like HLö-7, scientists can prioritize the synthesis of the most promising new compounds, thereby accelerating the development of next-generation antidotes. rsc.org
| Computational Method | Application in HLö-7 Research | Key Findings/Goals |
| Molecular Docking (e.g., AutoDock, Flex-X) | Simulating the binding of HLö-7 to the active site of inhibited AChE. jscimedcentral.com | To predict binding affinity, orientation, and interaction energies; to compare HLö-7 with novel compounds. jscimedcentral.comresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the reactivation mechanism at an electronic level. researchgate.net | To understand the transition states of the dephosphorylation reaction and predict reactivation kinetics. researchgate.net |
| Pharmacophore Modeling | Identifying essential 3D structural and electronic features for binding and reactivation. psu.edu | To create a template for designing new oximes with improved affinity for the target enzyme. psu.edu |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic movement and conformational changes of the HLö-7/AChE complex over time. plos.org | To assess the stability of binding poses and understand the role of solvent and protein flexibility. plos.org |
| Density Functional Theory (DFT) | Calculating the electronic properties of oximes. biointerfaceresearch.com | To determine properties like nucleophilicity and pKa, which are crucial for reactivation potency. rsc.orgbiointerfaceresearch.com |
Investigation of HLö-7 Dimesylate in Advanced Antidote Strategies and Delivery Systems
While HLö-7 is a potent reactivator, it possesses certain physicochemical properties that present challenges for its use as a field-deployable therapeutic. Notably, it has limited stability in aqueous solutions, a factor that complicates its formulation and storage. nih.gov This instability has led to the proposal of advanced delivery systems, such as wet/dry autoinjectors, which would allow the compound to be reconstituted immediately before administration. acs.org The development of the dimesylate salt of HLö-7 was itself an advancement to improve upon the poor water solubility and instability of the earlier diiodide salt. acs.org
A more fundamental challenge for HLö-7 and other traditional oximes is their chemical nature as quaternary pyridinium (B92312) salts. This permanent positive charge significantly hinders their ability to cross the blood-brain barrier (BBB). researchgate.net Since many nerve agents are highly lipophilic and readily enter the central nervous system (CNS), an ideal antidote should also be able to reach the brain to reactivate inhibited AChE there. This limitation has spurred research into a variety of advanced strategies:
Nanocarrier Systems: Encapsulating oximes into nanoscale delivery vehicles like liposomes or solid-lipid nanoparticles is being explored as a method to shuttle them across the BBB. researchgate.net
Development of Uncharged Oximes: A major focus of modern research is the rational design of novel, uncharged oximes. rsc.orgosti.gov These compounds are designed to be sufficiently lipophilic to diffuse into the CNS. Once in the brain, they can exist in various protonated or zwitterionic forms that are optimal for the reactivation reaction. osti.gov Several novel uncharged oximes have shown reactivation efficiencies that exceed those of traditional charged oximes like HLö-7, representing a promising future direction for antidote development. rsc.org
These investigations into advanced formulations, novel delivery platforms, and next-generation chemical entities are crucial for overcoming the inherent limitations of compounds like HLö-7 and developing a truly broad-spectrum and CNS-active antidote.
Q & A
Q. How can researchers validate this compound’s mechanism of action in disease-relevant animal models?
- Methodological Answer : Employ transgenic models (e.g., xenografts with target-overexpressing tumors) and pharmacodynamic (PD) biomarkers (e.g., phosphorylated MAPK levels ). Use randomized, blinded study designs with placebo and positive control groups. Report results per ARRIVE guidelines, including power analysis and attrition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
